Thermal Decomposition Stability
In a direct comparative thermogravimetric (TG) study under nitrogen, DOPO-HQ exhibits an initial decomposition temperature (T5%) of 342°C, a 188°C increase over the parent compound DOPO (T5% = 154°C) [1]. When compounded into poly(lactic acid) (PLA), DOPO-HQ/PLA composites retain a T5% of 321.5°C versus only 273.5°C for DOPO/PLA, a 48°C advantage [1]. This large gap means DOPO-HQ survives high-temperature polymer processing (e.g., engineering thermoplastics extruded above 280°C) without premature degradation, while DOPO would thermally decompose during compounding, releasing volatiles and compromising flame-retardant performance before the final article is even produced.
| Evidence Dimension | Thermal decomposition onset temperature (T5%, N2 atmosphere) |
|---|---|
| Target Compound Data | DOPO-HQ: T5% = 342°C (neat); DOPO-HQ/PLA composite: T5% = 321.5°C |
| Comparator Or Baseline | DOPO (parent): T5% = 154°C (neat); DOPO/PLA composite: T5% = 273.5°C; DiDOPO: T5% = 363°C (neat, for reference) |
| Quantified Difference | ΔT5% = +188°C (neat DOPO-HQ vs. neat DOPO); ΔT5% = +48°C (PLA composites) |
| Conditions | Thermogravimetric analysis (TG) under nitrogen atmosphere; PLA composites at 5 wt% flame retardant loading; heating rate standard TGA protocol. Acta Materiae Compositae Sinica, 2021. |
Why This Matters
DOPO-HQ's 342°C T5% enables safe compounding into engineering polymers processed above 280°C (e.g., PBT, polyamides, epoxy cure cycles), whereas DOPO decomposes at typical processing temperatures, making DOPO-HQ the only viable choice for high-temperature manufacturing environments.
- [1] Xu WJ, Long LJ, Xu GM, et al. Thermal degradation, flame retardancy and mechanical properties of DOPO derivatives/poly(lactic acid) composites. Acta Materiae Compositae Sinica, 2021, 38(9): 2848–2861. DOI: 10.13801/j.cnki.fhclxb.20201124.003. View Source
